molecular formula C9H12N2O B8371538 3-Methyl-6-dimethylaminopyridine-2-carbaldehyde

3-Methyl-6-dimethylaminopyridine-2-carbaldehyde

Cat. No.: B8371538
M. Wt: 164.20 g/mol
InChI Key: WQLZIAOMMJHZGQ-UHFFFAOYSA-N
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Description

3-Methyl-6-dimethylaminopyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-(dimethylamino)-3-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-7-4-5-9(11(2)3)10-8(7)6-12/h4-6H,1-3H3

InChI Key

WQLZIAOMMJHZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.65 ml of a 1.6 M solution of n-butyllithium in hexane are introduced into a solution of 0.53 ml of N,N,N'-trimethylethylenediamine (4.24 mmol) and 10 ml of tetrahydrofuran cooled to -60° C. The solution is stirred for 15 minutes at -40° C. and then it is cooled to -70° C. and a solution of 0.50 g of 6-chloropyridine-2-carbaldehyde (3.53 mmol) and 4 ml of tetrahydrofuran is introduced dropwise. The orange-colored solution is stirred for 30 minutes at -70° C. and then 1.28 ml of tetramethylethylenediamine (8.48 mmol) are introduced and then after 10 minutes 5.30 ml of a 1.6M solution of n-butylithium in hexane are introduced. The brown solution is stirred for 2 hours at -78° C. and 1.50 ml of methyl iodide (25 mmol) are added dropwise. After stirring for one hour at -78° C. and then for 10 minutes at 20° C., the reaction mixture is poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and the solvent evaporated off. 0.23 g of the title product is recovered after purification by chromatography on a silica column (eluent: hexane/ethyl acetate; 95:5).
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